molecular formula C17H13BrN2O3S B285648 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B285648
M. Wt: 405.3 g/mol
InChI Key: XYBYNPRBVIMUBX-UHFFFAOYSA-N
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Description

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves the reaction of 2-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-bromophenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 4-methoxyacetophenone under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom and the sulfur group can also form interactions with proteins, affecting their function and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-bromophenyl group and the oxadiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H13BrN2O3S/c1-22-12-8-6-11(7-9-12)15(21)10-24-17-20-19-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3

InChI Key

XYBYNPRBVIMUBX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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